![molecular formula C16H24N2O B162112 N-[[1-(二甲氨基)环己基]甲基]苯甲酰胺 CAS No. 63886-94-2](/img/structure/B162112.png)

N-[[1-(二甲氨基)环己基]甲基]苯甲酰胺

描述

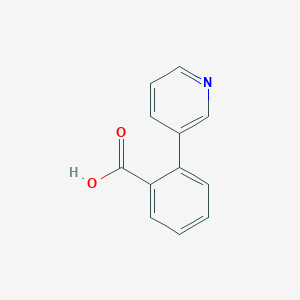

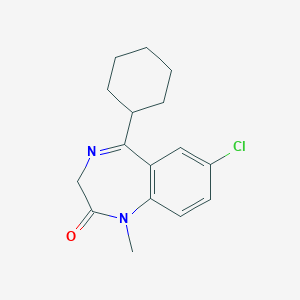

“N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide” is also known as AH-7921 . It is a synthetic opioid and acts as a selective μ opioid receptor agonist . It belongs to the class of organic compounds known as 4-halobenzoic acids and derivatives .

Synthesis Analysis

The synthesis of AH-7921 has been described in the literature . The methods used in the original patents for this class of novel synthetic opioids (NSO) resulted in a single trans geometric isomer .Molecular Structure Analysis

The molecular structure of AH-7921 has been characterized using various techniques. The proton nuclear magnetic resonance, mass spectrum, infrared spectrum, and Raman spectrum have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of AH-7921 have been reported. It has a molecular weight of 260.37 g/mol . It has a topological polar surface area of 32.3 Ų .科学研究应用

精神活性物质研究

AH-7921 是一种新的精神活性物质,已成为欧洲药物滥用监测中心科学委员会风险评估的主题 . 这项研究是由于对这种合成阿片类药物在欧盟的担忧而进行的,导致对该物质带来的健康和社会风险进行了评估 .

抗菌研究

与抗氧化剂研究类似,虽然没有关于 AH-7921 抗菌特性的具体研究,但苯甲酰胺衍生物已被研究用于潜在的抗菌活性 . 同样,需要进一步研究以确认 AH-7921 是否具有这些特性。

作用机制

Target of Action

The primary target of N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide, also known as AH-7921, is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, including analgesia and euphoria. It has been suggested that the compound’s analgesic activity may also involve κ-opioid receptors .

Mode of Action

AH-7921 acts as an agonist at the μ-opioid receptor . This means it binds to the receptor and activates it, mimicking the action of natural opioids. The activation of these receptors leads to a decrease in the perception of pain, among other effects .

Biochemical Pathways

pain signaling pathways in the central nervous system. Activation of the μ-opioid receptors can inhibit the release of pain neurotransmitters, thereby reducing the sensation of pain .

Pharmacokinetics

Like other opioids, it is expected to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The activation of μ-opioid receptors by AH-7921 results in a range of effects. These include analgesia , relaxation , euphoria , and alertness . Adverse effects such asitching , nausea , and tremors have also been reported . There have been various analytically confirmed non-fatal and fatal intoxications involving AH-7921 .

Action Environment

The action, efficacy, and stability of AH-7921 can be influenced by various environmental factors. For instance, the compound’s effects may vary depending on the individual’s physiological state, the presence of other substances, and the method of administration . .

安全和危害

属性

IUPAC Name |

N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-18(2)16(11-7-4-8-12-16)13-17-15(19)14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBMAHMMQCNOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90980781 | |

| Record name | N-[[1-(Dimethylamino)cyclohexyl]methyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63886-94-2 | |

| Record name | N-[[1-(Dimethylamino)cyclohexyl]methyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

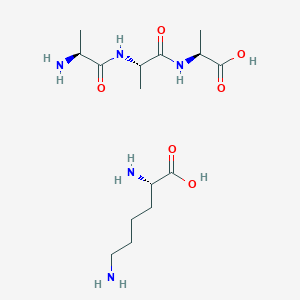

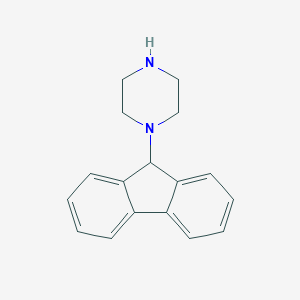

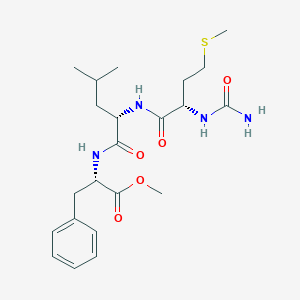

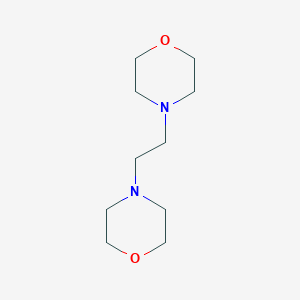

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)